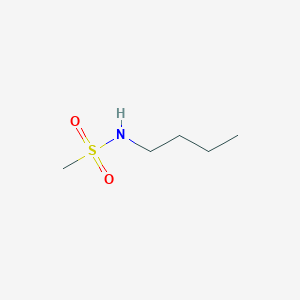
N-butylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a class of organic compounds characterized by a sulfonyl group (SO₂) linked to an amine. These compounds share a sulfonamide backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications.
Comparison with Similar Compounds
Structural and Functional Differences
(a) N-n-Butylbenzenesulfonamide (BBSA)
- Structure : Benzene ring attached to a sulfonyl group, with an n-butylamine substituent.
- Key Features : The aromatic benzene ring increases hydrophobicity and thermal stability compared to aliphatic sulfonamides.
- Applications : Used as a plasticizer and intermediate in polymer synthesis due to its stability.
(b) 4-Amino-N-butyl-N-methylbenzenesulfonamide
- Structure: Benzene ring with sulfonamide linked to both butyl and methyl groups, plus an amino substituent at the para position.
(c) N,N-Dimethylmethanesulfonamide
- Structure : Methanesulfonamide with two methyl groups attached to the nitrogen.
- Key Features : Compact structure with high polarity due to the sulfonyl group and methyl substituents.
- Applications : Used as a solvent or reagent in organic synthesis due to its stability and miscibility with polar solvents.
Data Tables: Comparative Analysis
Stability and Reactivity
- BBSA’s aromatic structure confers resistance to hydrolysis, whereas aliphatic sulfonamides like N,N-Dimethylmethanesulfonamide may degrade under strong acidic or basic conditions .
- The amino group in 4-Amino-N-butyl-N-methylbenzenesulfonamide may increase susceptibility to oxidation, necessitating inert storage conditions .
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-butylmethanesulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3 |
InChI Key |
XXXZQWGEVVOWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














